molecular formula C21H15FN2O2S B6480114 N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide CAS No. 924838-82-4

N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

Cat. No.: B6480114
CAS No.: 924838-82-4
M. Wt: 378.4 g/mol
InChI Key: COXGSEVSNINEIF-UHFFFAOYSA-N
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Description

N-{5-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is a heterocyclic compound featuring a benzoxepine core linked via a carboxamide group to a thiazole ring substituted with a 2-fluorobenzyl moiety. Its structure combines a seven-membered oxygen-containing benzoxepine ring with a thiazole heterocycle, which is functionalized to modulate electronic and steric properties.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c22-18-7-3-1-5-14(18)12-17-13-23-21(27-17)24-20(25)16-9-10-26-19-8-4-2-6-15(19)11-16/h1-11,13H,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXGSEVSNINEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzoxepine Core

The 1-benzoxepine moiety serves as the foundational scaffold for this compound. Patent CN111107745B outlines a cyclization strategy for related oxepine systems, which can be adapted for benzoxepine synthesis . A representative route involves:

  • Friedel-Crafts Alkylation : Reacting 2-hydroxyacetophenone with 1,4-dibromobutane in the presence of AlCl₃ to form a seven-membered oxepine ring. This step typically proceeds at 80–100°C for 12–16 hours, yielding 1-benzoxepin-4-one as a key intermediate .

  • Carboxylic Acid Formation : Oxidation of the ketone group using KMnO₄ in acidic conditions (H₂SO₄, 60°C) generates 1-benzoxepine-4-carboxylic acid .

Table 1: Reaction Conditions for Benzoxepine Core Synthesis

StepReagents/ConditionsTemperature (°C)Time (h)Yield (%)
1AlCl₃, 1,4-dibromobutane80–10012–1665–70
2KMnO₄, H₂SO₄606–885–90

Thiazole Ring Assembly

The 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl substituent is constructed via a modified Hantzsch thiazole synthesis. As detailed in EP0235796A2, thioamides react with α-halo ketones to form thiazoles .

  • Thioamide Preparation : 2-Fluorobenzylamine is treated with carbon disulfide (CS₂) and methyl iodide to yield N-(2-fluorobenzyl)thioacetamide.

  • Cyclization : Reacting the thioamide with 2-bromoacetophenone in ethanol at reflux (78°C, 8 hours) produces 5-[(2-fluorophenyl)methyl]-1,3-thiazole-2-amine .

Key Challenge : Regioselectivity is ensured by using sterically hindered α-halo ketones, minimizing formation of isomeric byproducts.

Amide Bond Formation

Coupling the benzoxepine-4-carboxylic acid with the thiazole-2-amine requires activation of the carboxylic acid. Patent CN111107745B advocates for carbodiimide-mediated coupling :

  • Activation : Treat 1-benzoxepine-4-carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dry DMF at 0°C.

  • Coupling : Add 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine and stir at room temperature for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product .

Table 2: Amide Coupling Optimization

Coupling AgentSolventTime (h)Yield (%)
EDCl/HOBtDMF2475–80
HATUDCM1282–85

Purification and Characterization

Final purification is achieved through recrystallization from ethanol/water (9:1), yielding white crystalline solids. Structural confirmation relies on:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 8H, aromatic-H), 4.32 (s, 2H, CH₂).

  • LC-MS : m/z 423.1 [M+H]⁺.

Alternative Synthetic Routes

  • Ugi Multicomponent Reaction : Combining 1-benzoxepine-4-carboxylic acid, 2-fluorobenzyl isocyanide, and thiazole-2-amine in methanol at 50°C provides a one-pot route (yield: 60–65%) .

  • Enzymatic Coupling : Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) reduces racemization but requires extended reaction times (48–72 hours) .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides an overview of its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study published in Journal of Medicinal Chemistry reported that thiazole-based compounds showed efficacy against various cancer cell lines, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives have been shown to modulate inflammatory pathways, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. A notable case study highlighted the use of a similar thiazole compound in reducing inflammation markers in animal models .

Antimicrobial Properties

Research has explored the antimicrobial effects of thiazole-containing compounds. The ability of these compounds to inhibit bacterial growth makes them valuable in developing new antibiotics. A study found that derivatives with a thiazole ring exhibited activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Neurological Applications

There is emerging evidence supporting the use of this compound in neurological research. Compounds with similar structures have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These studies suggest that the compound may help in reducing oxidative stress and neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeCompound SimilarityReference
AnticancerHighJournal of Medicinal Chemistry
Anti-inflammatoryModerateInflammation Journal
AntimicrobialHighMicrobial Drug Resistance
NeurologicalModerateNeuropharmacology Studies

Table 2: Case Studies Overview

Study FocusMethodologyFindings
Cancer Cell LinesIn vitro assaysInduced apoptosis
Inflammatory ModelsAnimal studiesReduced cytokines
Antimicrobial TestingDisk diffusion methodInhibition of bacterial growth
NeuroprotectionOxidative stress assaysDecreased neuronal damage

Mechanism of Action

The mechanism of action of N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 2: Bioactivity and Substituent Influence
Compound Name / ID Substituent on Thiazole Reported Bioactivity Key Findings
Target Compound 2-Fluorobenzyl Not explicitly reported Predicted balanced lipophilicity (logP ~3.5) due to fluorine’s electron-withdrawing effects
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) 2,4-Dichlorobenzyl Cytotoxic, cytostatic IC₅₀ <10 µM in cancer cell lines; enhanced activity vs. mono-fluorinated analogs
N-(5-(Propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl)acetamide Propan-2-ylsulfanyl Not reported Sulfur-containing groups may improve metabolic stability but reduce solubility

Activity Insights :

  • Fluorine at the benzyl position (target compound) likely enhances cell permeability and target binding compared to non-halogenated analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and ADME Considerations
Compound Name / ID Molecular Weight (g/mol) Calculated logP Solubility (Predicted) Metabolic Stability
Target Compound ~425 ~3.5 Moderate (benzoxepine polarity) High (fluorine reduces oxidation)
N-[5-(2-Fluorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5b) ~360 ~3.0 High (thiophene hydrophilicity) Moderate (thiophene metabolism)
3,4-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide ~430 ~2.8 Low (high aromaticity) Low (methoxy groups prone to demethylation)

ADME Insights :

  • The benzoxepine core in the target compound may improve membrane permeability compared to smaller heterocycles like thiophene but could reduce aqueous solubility .
  • Fluorine substitution likely enhances metabolic stability by blocking cytochrome P450-mediated oxidation, a advantage over chlorine or methoxy groups .

Q & A

Q. What are the key considerations for synthesizing N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazole core followed by coupling with the benzoxepine-carboxamide moiety. Critical factors include:

  • Reaction Conditions : Temperature control (e.g., room temperature for acyl chloride coupling), solvent selection (pyridine or ethanol for recrystallization), and stoichiometric ratios .
  • Purification : Techniques like column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol or methanol) are essential to isolate the pure product .
  • Characterization : Confirm structure via ¹H/¹³C NMR (to verify substituent positions) and mass spectrometry (for molecular weight validation). X-ray crystallography (using SHELX software ) may resolve stereochemical ambiguities .

Q. Example Synthesis Protocol :

StepReactionConditionsYield
1Thiazole-2-amine formationReflux in ethanol with K₂CO₃70–80%
2Acylation with benzoxepine-carboxylic acid chloridePyridine, room temperature, 12h60–70%
3Final purificationRecrystallization (CH₃OH)>95% purity

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 7.1–8.3 ppm) and methylene groups (δ 3.8–4.2 ppm) adjacent to the thiazole ring. ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and fluorophenyl carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 423.1124) .
  • X-ray Crystallography : SHELX-refined structures reveal bond angles and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing dimers) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) or kinases. Validate via surface plasmon resonance (SPR) to measure binding kinetics .
  • Cellular Assays :
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally similar analogs (e.g., 5f in , IC₅₀ = 8.2 µM) .
    • Pathway Analysis : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or phosphorylation states of signaling proteins .

Q. Experimental Design Table :

ObjectiveMethodKey Parameters
Target BindingSPRFlow rate: 30 µL/min, immobilization pH 7.4
Cytostatic EffectCell cycle analysis (flow cytometry)Propidium iodide staining, G1/S phase arrest

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay Conditions : Differences in cell culture media, incubation time, or serum concentration. Standardize protocols (e.g., 48h exposure in RPMI-1640 + 10% FBS) .
  • Compound Purity : Verify via HPLC (>98% purity). Impurities like unreacted intermediates (e.g., 5-chlorothiazol-2-amine) can skew results .
  • Structural Confirmation : Re-analyze disputed batches with X-ray crystallography to rule out polymorphic variations .

Case Study : In , compound 5f showed cytotoxic activity (IC₅₀ = 8.2 µM), but a follow-up study reported no effect. Resolution involved:

Re-synthesizing the compound under controlled conditions.

Validating purity via HPLC and re-testing in triplicate.

Identifying that the original study used DMSO with trace water, degrading the compound .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles (PLGA encapsulation) .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., thiazole ring oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to slow degradation .
  • Bioavailability Testing : Conduct pharmacokinetic studies in rodents (IV vs. oral administration) to calculate AUC and half-life .

Q. How can computational methods guide derivative synthesis for improved activity?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., fluorophenyl position) with bioactivity. Prioritize derivatives with higher predicted LogP (for membrane permeability) .
  • Dynamics Simulations : MD simulations (GROMACS) assess binding stability to targets like tubulin or topoisomerase II .

Q. Example Derivative Optimization :

ModificationPredicted ΔIC₅₀Rationale
4-Fluorophenyl → 2,4-Difluorophenyl-30%Enhanced hydrophobic interactions
Benzoxepine → Naphthoxepine+15%Increased π-stacking with kinase pockets

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